molecular formula C11H9NO2 B8471742 2-oxo-2-phenyl-N-prop-2-ynylacetamide

2-oxo-2-phenyl-N-prop-2-ynylacetamide

Cat. No.: B8471742
M. Wt: 187.19 g/mol
InChI Key: DACHIOOUAASKPB-UHFFFAOYSA-N
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Description

2-oxo-2-phenyl-N-prop-2-ynylacetamide is an organic compound with a unique structure that combines a phenyl group, an oxo group, and a prop-2-ynyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenyl-N-prop-2-ynylacetamide can be achieved through the Sonogashira cross-coupling reaction. This method involves the coupling of 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide in the presence of palladium acetate (Pd(OAc)2) and copper iodide (CuI) as catalysts . The reaction is typically carried out in a solvent mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) with diisopropylethylamine as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction provides a scalable and efficient route for its synthesis. The use of palladium and copper catalysts, along with appropriate solvents and bases, allows for high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenyl-N-prop-2-ynylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl and prop-2-ynyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-oxo-2-phenyl-N-prop-2-ynylacetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenyl-N-prop-2-ynylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-phenyl-N-prop-2-ynylacetamide is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-oxo-2-phenyl-N-prop-2-ynylacetamide

InChI

InChI=1S/C11H9NO2/c1-2-8-12-11(14)10(13)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,14)

InChI Key

DACHIOOUAASKPB-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (6.1 g, 48 mmol) was added to a solution of phenylglyoxylic acid (6.0 g, 40 mmol) and 3 drops of DMF in dry DCM (50 mL). The reaction mixture was stirred at RT for 3 h then the solvent was removed. The residue was taken up in dry DCM (50 mL) and the solution was cooled to 0° C. A mixture of propargyl amine (2.2 g, 40 mmol) and triethylamine (4.05 g, 40 mmol) was added cautiously over a period of 10 min then the mixture was allowed to warm to RT. Stirring was continued for 2.5 h then water (10 mL) was added. The mixture was washed with 1 M HCl, sat. sodium hydrogencarbonate (aq.), then brine. The organic phase was then dried (Na2SO4) and the solvent was removed. The residue was crystallized from cyclohexane to afford the product as a light brown solid.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
4.05 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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